molecular formula C10H10O B11997010 1-Naphthalenol, 5,6-dihydro- CAS No. 1429-22-7

1-Naphthalenol, 5,6-dihydro-

Cat. No.: B11997010
CAS No.: 1429-22-7
M. Wt: 146.19 g/mol
InChI Key: CZGOOINDASMGQI-UHFFFAOYSA-N
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Description

1-Naphthalenol, 5,6-dihydro- is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, where the hydroxyl group is attached to the first carbon of the naphthalene ring, and the compound is partially hydrogenated at the 5 and 6 positions

Preparation Methods

1-Naphthalenol, 5,6-dihydro- can be synthesized through several methods:

    Reduction of 1-Naphthol: One common method involves the reduction of 1-naphthol using hydrogen in the presence of a catalyst such as palladium on carbon.

    Hydrogenation of Naphthalene: Another method involves the partial hydrogenation of naphthalene.

Chemical Reactions Analysis

1-Naphthalenol, 5,6-dihydro- undergoes various chemical reactions, including:

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals :
    • 1-Naphthalenol derivatives exhibit a range of biological activities including antiviral, antibacterial, and anti-HIV properties. These compounds are often explored as potential therapeutic agents in drug development .
    • For instance, substituted naphthols have been investigated for their efficacy against hepatitis and other viral infections, highlighting their relevance in medicinal chemistry .
  • Agrochemicals :
    • The compound is utilized in the synthesis of agrochemicals such as insecticides and herbicides. Its derivatives are integral in formulating pesticides that are effective against a variety of agricultural pests .
    • The production of carbaryl, a widely used insecticide, involves naphthol derivatives as key intermediates .
  • Dyes and Pigments :
    • 1-Naphthalenol is used in the dye industry for synthesizing various dyes and pigments. Its ability to form stable complexes with metals makes it suitable for producing vibrant colors in textiles and other materials .
  • Rubber Processing :
    • In the rubber industry, it serves as an antioxidant and stabilizer, enhancing the durability and performance of rubber products .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of various naphthol derivatives, including 5,8-dihydro-1-naphthol. The results indicated significant inhibition of viral replication in vitro, suggesting potential use in developing antiviral medications.

Case Study 2: Synthesis of Agrochemicals

Research focused on the synthesis pathways involving 5,8-dihydro-1-naphthol for creating novel insecticides. The findings demonstrated that modifications to the naphthol structure could enhance biological activity while reducing toxicity to non-target organisms.

Data Tables

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntiviral agentsEffective against hepatitis viruses
AgrochemicalsInsecticidesKey intermediate in carbaryl synthesis
DyesTextile dyesForms stable metal complexes
Rubber ProcessingAntioxidantsImproves durability of rubber products

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 5,6-dihydro- involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Naphthalenol, 5,6-dihydro- can be compared with other similar compounds, such as:

    1-Naphthol: Unlike 1-Naphthalenol, 5,6-dihydro-, 1-Naphthol is not hydrogenated at the 5 and 6 positions.

    2-Naphthol: This compound has the hydroxyl group attached to the second carbon of the naphthalene ring.

    5,8-Dihydro-1-naphthalenol: This is another partially hydrogenated derivative of naphthalene, with hydrogenation occurring at the 5 and 8 positions.

Biological Activity

1-Naphthalenol, 5,6-dihydro- (CAS No. 1429-22-7), is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

1-Naphthalenol, 5,6-dihydro- has the molecular formula C10H10OC_{10}H_{10}O and a molecular weight of 150.19 g/mol. It is characterized by a naphthalene ring structure with a hydroxyl group attached, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-naphthalenol derivatives has been the subject of extensive research due to their potential therapeutic applications. The following sections detail specific activities observed in various studies.

Antioxidant Activity

Research indicates that 1-naphthalenol derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

1-Naphthalenol has been studied for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE). This inhibition is crucial in understanding its potential as an insecticide or therapeutic agent for conditions like Alzheimer's disease .

The mechanisms through which 1-naphthalenol exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in 1-naphthalenol facilitates the donation of electrons to free radicals, thus neutralizing them .
  • Enzyme Interaction : The compound's structure allows it to interact with active sites on enzymes like AChE, leading to inhibition and subsequent biological effects .

Study on Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 1-naphthalenol using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
104550
507580
1009095

This data suggests that higher concentrations of 1-naphthalenol correlate with increased antioxidant activity.

Study on Antimicrobial Effects

In another study published in the Journal of Microbial Research, the antimicrobial efficacy of 1-naphthalenol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the potential application of 1-naphthalenol as an antimicrobial agent.

Properties

CAS No.

1429-22-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5,6-dihydronaphthalen-1-ol

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7,11H,1,4H2

InChI Key

CZGOOINDASMGQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

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